
Benzoic acid--naphthalene-2,6-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–naphthalene-2,6-diol (1/1) is a compound formed by the combination of benzoic acid and naphthalene-2,6-diol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while naphthalene-2,6-diol is a dihydroxy derivative of naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–naphthalene-2,6-diol (1/1) typically involves the reaction of benzoic acid with naphthalene-2,6-diol under controlled conditions. One common method is to dissolve both compounds in an organic solvent such as diethyl ether and then allow them to react. The reaction can be facilitated by the use of a base, such as sodium hydroxide, which helps in the deprotonation of the hydroxyl groups in naphthalene-2,6-diol, making it more reactive towards benzoic acid .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–naphthalene-2,6-diol (1/1) may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–naphthalene-2,6-diol (1/1) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in naphthalene-2,6-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of naphthalene-2,6-diol.
Aplicaciones Científicas De Investigación
Benzoic acid–naphthalene-2,6-diol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid–naphthalene-2,6-diol (1/1) involves its interaction with various molecular targets. The hydroxyl groups in naphthalene-2,6-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings in both benzoic acid and naphthalene-2,6-diol can participate in π-π interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Naphthalene-2,6-diol: A dihydroxy derivative of naphthalene with potential antioxidant activity.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, similar to benzoic acid–naphthalene-2,6-diol (1/1) in terms of structure and reactivity.
Uniqueness
Benzoic acid–naphthalene-2,6-diol (1/1) is unique due to the combination of properties from both benzoic acid and naphthalene-2,6-diol.
Propiedades
Número CAS |
173368-58-6 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
benzoic acid;naphthalene-2,6-diol |
InChI |
InChI=1S/C10H8O2.C7H6O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9) |
Clave InChI |
GTEJFKAUUMQSJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


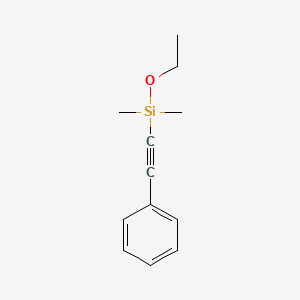
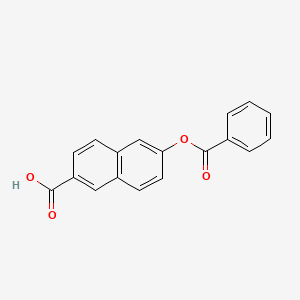
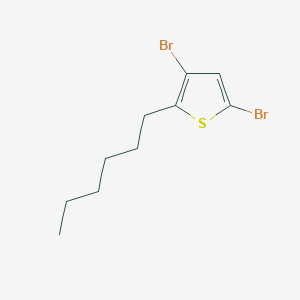
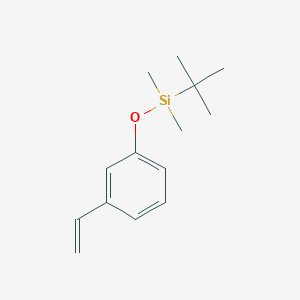
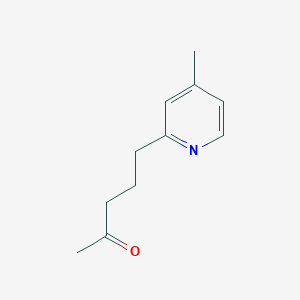

![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
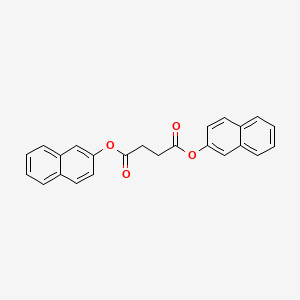
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)

![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
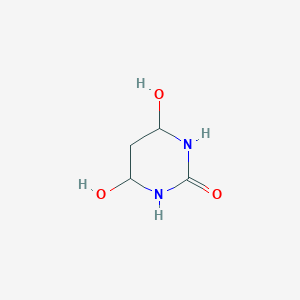
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
